(2R)-2-(Prop-2-en-1-yl)oxane

Asymmetric Synthesis Chiral Pool Synthesis Enantiomeric Purity

(2R)-2-(Prop-2-en-1-yl)oxane is a chiral, non-racemic tetrahydropyran (oxane) derivative featuring an allyl substituent at the 2-position with a defined (R)-configuration. As a member of the tetrahydropyran family—a privileged scaffold in numerous bioactive natural products and pharmaceuticals—this compound is primarily positioned as a specialized chiral building block for asymmetric synthesis.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 673478-36-9
Cat. No. B12533070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(Prop-2-en-1-yl)oxane
CAS673478-36-9
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC=CCC1CCCCO1
InChIInChI=1S/C8H14O/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2/t8-/m0/s1
InChIKeySJLROWLNDRDYCL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Evaluating (2R)-2-(Prop-2-en-1-yl)oxane (CAS 673478-36-9) for Chiral Synthesis Procurement


(2R)-2-(Prop-2-en-1-yl)oxane is a chiral, non-racemic tetrahydropyran (oxane) derivative featuring an allyl substituent at the 2-position with a defined (R)-configuration. As a member of the tetrahydropyran family—a privileged scaffold in numerous bioactive natural products and pharmaceuticals—this compound is primarily positioned as a specialized chiral building block for asymmetric synthesis. Unlike its racemic counterpart (CAS 4203-45-6) or common achiral analogs, its value proposition centers on its single-enantiomer identity, which eliminates the need for a chiral separation step when a specific absolute configuration is required in a target molecule. However, high-strength, quantitative comparative evidence for this specific compound is extremely limited in the public domain.

Why Generic 2-Allyltetrahydropyran Cannot Replace Enantiopure (2R)-2-(Prop-2-en-1-yl)oxane


In target-oriented synthesis, especially for single-enantiomer drugs, substituting an enantiopure chiral intermediate like (2R)-2-(Prop-2-en-1-yl)oxane with its racemic mixture (2-allyltetrahydropyran, CAS 4203-45-6) or other achiral tetrahydropyran analogs is scientifically unjustified. A racemic substitution introduces the opposite enantiomer, which will propagate through the synthesis to produce a diastereomeric or enantiomeric mixture in the final API. This necessitates costly and yield-reducing chiral separations, and the incorrect enantiomer may exhibit different, and potentially adverse, biological activity. This fundamental principle of chirality transfer is the core differentiator, although specific quantitative comparisons of reaction yields or ee values using this precise scaffold are not publicly documented in accessible literature.

Quantitative Differentiation Evidence for (2R)-2-(Prop-2-en-1-yl)oxane Procurement


Chiral Identity as a Core Selection Driver: Enantiopure Building Block vs. Racemic Mixture

The primary, defensible point of differentiation is the defined chiral identity of (2R)-2-(Prop-2-en-1-yl)oxane. As a single enantiomer, it provides a direct route to homochiral products, circumventing the 50% theoretical yield loss and purification burden inherent to using a racemic starting material. The racemic comparator, 2-(prop-2-en-1-yl)oxane (CAS 4203-45-6), is inherently a 1:1 mixture of (R) and (S) enantiomers by definition.

Asymmetric Synthesis Chiral Pool Synthesis Enantiomeric Purity

Physicochemical Comparison: (2R)-Enantiomer vs. Racemate vs. 2-Propyl Analog

Computed molecular descriptors provide a baseline comparison, though they are inherently identical between the (R)-enantiomer and its racemate. Differentiation is against the saturated analog, 2-propyltetrahydropyran (CAS 3857-17-8). The allyl group confers a higher polar surface area and a distinct LogP, indicating different pharmacokinetic and solubility profiles for any derived advanced intermediates.

Physicochemical Properties LogP Molecular Descriptors

Validated Application Scenarios for (2R)-2-(Prop-2-en-1-yl)oxane Based on Chiral Identity


Synthesis of Single-Enantiomer APIs Containing a Chiral Tetrahydropyran Core

The most defensible use case for (2R)-2-(Prop-2-en-1-yl)oxane is as a chiral starting material or late-stage intermediate in the medicinal chemistry synthesis of single-enantiomer drug candidates. The pre-installed (R)-configuration at the tetrahydropyran's 2-position can direct the stereochemical outcome of subsequent transformations (e.g., allylation, cyclization, conjugate additions) to build complex chiral architectures with high fidelity. This application is supported by the class-level inference that enantiopure building blocks are preferred over racemic starting materials to avoid the separation of diastereomers and maximize final product ee.

Mechanistic and Stereochemical Probe in Catalytic Asymmetric Methodology

This compound can serve as a valuable, defined chiral substrate for assessing the stereospecificity or enantioselectivity of novel synthetic methodologies. By using a single enantiomer of known absolute configuration, researchers can precisely determine the stereochemical course (retention, inversion, racemization) of a new catalytic transformation on tetrahydropyran scaffolds. The allyl group provides a convenient spectroscopic handle for analysis. This is distinct from using the racemate, which complicates analysis of enantiomeric outcomes.

Development of Enantioselective Chromatographic Methods

As a homochiral standard, (2R)-2-(Prop-2-en-1-yl)oxane is directly applicable as a reference compound for developing and validating chiral HPLC or SFC methods. These methods are essential for quality control and process analytics to separate and quantify the (R) and (S) enantiomers of this or similar tetrahydropyran intermediates in reaction monitoring and final API purity assessment. An authentic, enantiopure sample is a prerequisite for this application.

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